![molecular formula C24H20N2O3S B2593875 (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one CAS No. 380457-12-5](/img/structure/B2593875.png)
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s description would typically include its IUPAC name, molecular formula, and molecular weight. It might also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This would involve a detailed explanation of the steps taken to synthesize the compound, including the starting materials, reagents, and conditions used in each step.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, and its role as a reactant or product in different chemical reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Crystal Structure Analysis
- The study of crystal structures of compounds closely related to "(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one" reveals insights into hydrogen-bonded chains, which are crucial for understanding molecular interactions and designing materials with specific properties (Narsimha R Penthala et al., 2016).
Synthesis and Structural Characterization
- The synthesis and characterization of ruthenium complexes containing a pendent catechol ring demonstrate the versatility of related molecules in creating compounds with potential applications in catalysis and materials science (Luke O'Brien et al., 2004).
Photophysics and Photochemistry
- Investigations into the photophysical and photochemical properties of mixed-ligand platinum(II) complexes provide valuable insights into the electronic structures and potential applications of these complexes in light-emitting devices and sensors (K. Balashev et al., 1997).
Enzymatic Modification for Antioxidant Production
- The enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity highlights the potential of using enzymatic reactions to create compounds with enhanced bioactivity (O. E. Adelakun et al., 2012).
Molecular Engineering for Solar Cell Applications
- The engineering of organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups, showcases the potential of these compounds in improving the efficiency of photovoltaic devices (Sanghoon Kim et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling the compound.
Future Directions
This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science. It could also involve further studies to better understand the compound’s properties or reactivity.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information might not be available. If you have access to a laboratory or research institution, you might consider conducting some of these analyses yourself under the guidance of a qualified scientist. Please remember to always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-11-17(15-22(21)29-2)24-18(10-12-20(27)23-9-6-14-30-23)16-26(25-24)19-7-4-3-5-8-19/h3-16H,1-2H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIILNNMPAKGRC-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

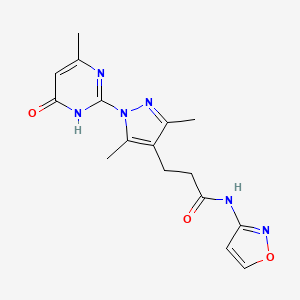
![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)
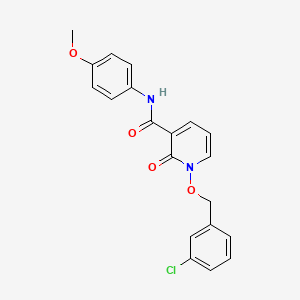

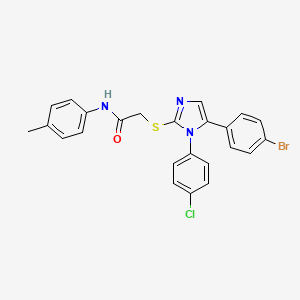
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)

![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
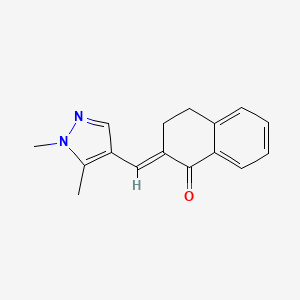
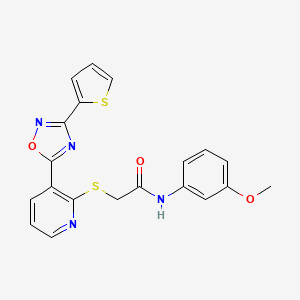
![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)